molecular formula C18H20N2O B2849447 1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 433699-96-8

1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B2849447
CAS No.: 433699-96-8
M. Wt: 280.371
InChI Key: MLFCOJCZIFTRCP-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Synthesis Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has been a topic of interest due to their wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole .


Molecular Structure Analysis

The crystal structure of imidazole is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms is 0.006 (2) Å .


Chemical Reactions Analysis

Imidazoles are involved in a variety of chemical reactions. For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .

Scientific Research Applications

Synthesis and Biological Interactions

Benzimidazole derivatives have been synthesized and evaluated for their DNA binding properties, cellular DNA lesion effects, and cytotoxicity against cancer cell lines. For example, a series of benzimidazole-containing Schiff base copper(II) complexes demonstrated substantial in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines. These complexes bind DNA through an intercalative mode, as evidenced by absorption and fluorescence spectroscopic techniques and molecular docking studies (Paul et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives have also been researched for their application in corrosion inhibition, specifically for protecting mild steel in sulphuric acid. The synthesized 1,3,4-oxadiazole derivatives exhibited significant corrosion inhibition efficacy, which was assessed using gravimetric, electrochemical, SEM, and computational methods (Ammal et al., 2018).

Material Science

In material science, imidazole and benzimidazole compounds have been utilized as additives in polybenzimidazole membranes equilibrated with phosphoric acid, serving as high-temperature proton-conducting polymer electrolytes. The conductivity of these membranes was measured under various humidity conditions and temperatures, highlighting their potential in fuel cell technology (Schechter & Savinell, 2002).

Mechanism of Action

The mechanism of action of imidazoles can vary depending on the specific compound and its application. For example, imidazole-based compounds have been found to exhibit a variety of pharmacological properties, such as antibacterial, antifungal, anticancer, anti-inflammatory, antihistaminic, antitubercular, antihypertensive, antiviral, antineuropathic, anti-obesity, antiparasitic and have possible applications in pathology and diagnostics .

Safety and Hazards

Imidazole is classified as harmful if swallowed, causes severe skin burns and eye damage, and may damage fertility or the unborn child . It is advised to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions in the field of imidazole research are vast and promising. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Furthermore, imidazole-based medicinal chemistry research is rapidly becoming an active area, and chemists are encouraged by these imidazole-linked drugs as enormous therapeutic assets .

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-21-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFCOJCZIFTRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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